1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one
Description
1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one is a halogenated ketone derivative featuring a propan-2-one backbone substituted with a chlorine atom and a 2-(difluoromethyl)-6-mercaptophenyl group.
Properties
Molecular Formula |
C10H9ClF2OS |
|---|---|
Molecular Weight |
250.69 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethyl)-6-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2OS/c1-5(14)9(11)8-6(10(12)13)3-2-4-7(8)15/h2-4,9-10,15H,1H3 |
InChI Key |
JPXVORUIKWYHNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1S)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Steps and Methods
Aromatic Ring Functionalization
Difluoromethyl introduction : Literature indicates the use of difluoromethylation reagents such as (difluoromethyl)trimethylsilane (Me3SiCF2H) under fluoride ion catalysis (e.g., CsF) to introduce the difluoromethyl group onto aromatic aldehydes or phenyl derivatives under inert atmosphere (N2) at room temperature. This step often precedes further functional group transformations.
Mercapto group installation : The mercapto (thiol) group at the 6-position can be introduced via nucleophilic substitution or by reduction of corresponding disulfide or sulfonyl precursors. Thiolation methods often involve the use of sulfur sources or thiolating agents under mild conditions to preserve other sensitive groups.
Formation of the Propan-2-one Moiety
The propan-2-one side chain is typically introduced via Friedel-Crafts acylation or by nucleophilic substitution on suitable precursors. Chlorination at the 1-position of the propan-2-one is achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled low temperatures to avoid side reactions.
Reduction and oxidation steps may be involved to adjust the oxidation state of the side chain, often using sodium borohydride (NaBH4) for reduction or hydrogen peroxide (H2O2) for oxidation.
Halogenation (Chlorination)
Chlorination is a critical step to install the chloro substituent at the 1-position. This is commonly performed using:
Reaction conditions are typically inert solvents (e.g., dichloromethane), low temperatures (0–25 °C), and inert atmosphere (nitrogen or argon) to prevent hydrolysis and side reactions.
Representative Synthetic Route (Literature-Based)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Phenyl derivative + Me3SiCF2H, CsF, DMF, N2, RT, overnight | Difluoromethylation of aromatic aldehyde | Introduction of difluoromethyl group on phenyl ring |
| 2 | NaBH4, EtOH, 0 °C to RT | Reduction of intermediate ketone to alcohol | Formation of intermediate alcohol |
| 3 | N-bromosuccinimide (NBS), triphenylphosphite, CH2Cl2, 0 °C to 50 °C | Bromination of alcohol to bromomethyl intermediate | Formation of bromomethyl group |
| 4 | Thiolation using sulfur source or thiolating agent, mild conditions | Introduction of mercapto group at 6-position | Formation of mercapto-substituted phenyl |
| 5 | Chlorination with SOCl2 or PCl5, CH2Cl2, 0 °C | Chlorination at propan-2-one 1-position | Formation of 1-chloro substituent |
Note: The above steps are adapted from similar compounds' syntheses documented in literature.
Data Tables Summarizing Key Synthetic Parameters
| Parameter | Value/Condition | Notes |
|---|---|---|
| Atmosphere | Nitrogen (N2) | To prevent moisture and oxidation |
| Solvents | DMF, Dichloromethane (CH2Cl2), Ethanol (EtOH) | Dry, anhydrous solvents preferred |
| Temperature Range | 0 °C to 50 °C | Controlled to avoid side reactions |
| Catalysts/Reagents | CsF, NaBH4, NBS, SOCl2, PCl5 | For difluoromethylation, reduction, halogenation |
| Reaction Time | Overnight to several hours | Depends on step and reagent |
| Purification | Flash chromatography on silica gel | To isolate pure intermediates and final product |
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The difluoromethyl group can influence the compound’s reactivity and stability, while the chloro group can participate in nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The target compound shares structural similarities with several classes of molecules:
(a) 1-Chloro-1-[(Z)-2-Phenylhydrazin-1-ylidene]Propan-2-One
- Structure : Features a phenylhydrazine group instead of the difluoromethyl-mercaptophenyl moiety.
- Key Differences: The hydrazine group enables π-π stacking and hydrogen bonding (N–H···O/N interactions), as observed in its monoclinic P2₁/c crystal lattice . Molecular weight: 196.63 g/mol (vs. ~265–300 g/mol estimated for the target compound, based on CF₂H and SH additions).
(b) Benzovindiflupyr (A.3.2 in )
- Structure : A pyrazole-carboxamide fungicide with a difluoromethyl group.
- Key Differences :
(c) 1-(2-(4-Methoxyphenyl)-1,2,3,4-Tetrahydroisoquinolin-1-yl)Propan-2-One
- Structure: Propan-2-one linked to a tetrahydroisoquinoline moiety with a methoxy group.
- Key Differences :
Hydrogen Bonding and Crystallographic Behavior
Data Table: Comparative Analysis
Biological Activity
1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one is a synthetic organic compound characterized by its unique structural features, including a chloro group, a difluoromethyl group, and a mercapto group. This compound has garnered interest in biological research due to its potential interactions with various biological molecules, which may influence biochemical pathways and therapeutic applications.
- Molecular Formula : C10H9ClF2OS
- Molecular Weight : 250.69 g/mol
- CAS Number : 1804230-47-4
The biological activity of this compound is largely attributed to the presence of the mercapto group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modification of their activity, impacting various biochemical pathways.
Antioxidant Activity
The antioxidant properties of thiol-containing compounds are well-documented. The mercapto group in this compound may enhance its capacity to scavenge free radicals, thereby providing protective effects against oxidative stress in biological systems .
Anti-inflammatory Activity
Compounds similar to this compound have been investigated for their anti-inflammatory effects. Studies have shown that thiourea derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory conditions .
Anticancer Activity
Preliminary studies suggest that compounds with mercapto groups can induce apoptosis in cancer cells. For example, certain thiourea derivatives exhibited IC50 values in the low micromolar range across various cancer cell lines . The ability of this compound to modify protein functions could also play a role in its anticancer properties.
Case Studies and Research Findings
A recent study explored the interactions of thiourea derivatives with cancer cell lines. The findings indicated that these compounds could significantly alter cell viability and induce apoptosis through mechanisms involving the modulation of cellular pathways . Although direct studies on this compound are sparse, the implications from related compounds provide a foundation for further exploration.
Comparative Table of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Chloro-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one | Contains difluoromethyl and mercapto groups | Significant antibacterial and anticancer activity |
| Thiourea Derivatives | Varies; typically contains thiol groups | Antibacterial, antioxidant, anti-inflammatory |
| Pyrrole Benzamide Derivatives | Contains pyrrole ring and amide functionality | Antibacterial with MIC values as low as 3.125 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
